molecular formula C16H19F3N4O3 B2744533 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one CAS No. 1396881-34-7

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one

Cat. No.: B2744533
CAS No.: 1396881-34-7
M. Wt: 372.348
InChI Key: POFZRUKQEOIXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a piperidine ring core, which is a privileged scaffold in medicinal chemistry due to its ability to contribute to favorable physicochemical and pharmacokinetic properties. The structure is further functionalized with two key heterocyclic systems: a 3,5-dimethyl-1,2-oxazole (isoxazole) group and a 5-(trifluoromethyl)-1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety, especially when substituted with a trifluoromethyl group, is a common pharmacophore known for its metabolic stability and its role in hydrogen bonding, which can be critical for target binding . The presence of the trifluoromethyl group itself is a widespread strategy in agrochemical and drug design to enhance lipid solubility and improve metabolic stability. While the specific biological target and mechanism of action for this precise molecule require further investigation, its structural features suggest potential utility as a key intermediate in organic synthesis or as a bioactive scaffold for probing biological systems in drug discovery campaigns. Researchers may employ this compound in the development of novel therapeutic agents, particularly in areas where the 1,3,4-oxadiazole and piperidine motifs are prevalent, such as neurology, oncology, and infectious disease. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c1-9-12(10(2)26-22-9)5-6-13(24)23-7-3-4-11(8-23)14-20-21-15(25-14)16(17,18)19/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFZRUKQEOIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a complex organic molecule that incorporates oxazole and oxadiazole moieties known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N4O2C_{17}H_{19}F_{3}N_{4}O_{2} with a molecular weight of 368.35 g/mol . The structure features a piperidine ring and two heterocyclic components: a dimethyl oxazole and a trifluoromethyl oxadiazole.

PropertyValue
Molecular FormulaC17H19F3N4O2
Molecular Weight368.35 g/mol
IUPAC NameThis compound
SynonymsN/A

Biological Activity

Compounds containing oxazole and oxadiazole rings have been extensively studied for their biological activities. Research indicates that they exhibit a range of pharmacological effects including:

Anticancer Activity :
Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds similar to the one have demonstrated cytotoxicity against HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines with IC50 values indicating significant potency .

Antimicrobial Properties :
Research has highlighted the antimicrobial potential of oxadiazole derivatives against various bacterial strains. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Anti-inflammatory Effects :
Compounds featuring oxazole and oxadiazole structures have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) which are responsible for the formation of pro-inflammatory mediators .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit various enzymes including carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation .
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators of certain receptors involved in cellular signaling pathways related to cancer and inflammation .

Case Studies

Recent studies have focused on synthesizing new derivatives based on the core structure of oxazole and oxadiazole compounds. For instance:

  • A derivative similar to this compound was synthesized and exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than 100 µM .
  • Another study reported that modifications to the piperidine ring enhanced the compound's selectivity towards cancer cells while reducing toxicity towards normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate oxazole and oxadiazole moieties. The synthetic pathways often utilize piperidine derivatives and various coupling reactions to achieve the desired molecular structure. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that compounds containing oxazole and oxadiazole rings exhibit significant antimicrobial activity. The synthesized derivatives have been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. For instance, studies have shown that the introduction of trifluoromethyl groups enhances the antimicrobial potency of these compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole and oxadiazole rings can significantly influence their pharmacological profiles. For example, modifications to the piperidine moiety have been linked to enhanced selectivity and potency against specific cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized based on this compound framework and tested for antimicrobial activity using disc diffusion methods. Results indicated that certain modifications led to improved activity against Bacillus cereus and Staphylococcus aureus, suggesting that structural variations can be strategically employed to enhance efficacy .

Case Study 2: Anticancer Screening

In a comparative study involving multiple derivatives of the compound, it was found that those with specific functional groups exhibited higher cytotoxicity in vitro. The study utilized the NCI-60 cell line panel to assess activity across a broad range of cancer types, revealing promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural similarities with derivatives containing isoxazole, oxadiazole, and piperidine moieties. A key analogue is 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one (), which replaces the oxadiazole-linked piperidine with a pyridine-substituted piperazine.

Table 1: Key Structural Differences and Implications
Feature Target Compound Compound
Piperidine Substituent 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl] 4-[5-(Trifluoromethyl)pyridin-2-yl]
Heterocyclic Core 1,3,4-Oxadiazole (electron-withdrawing, enhances stability) Pyridine (aromatic, basic nitrogen for hydrogen bonding)
Pharmacological Impact Potential kinase inhibition due to oxadiazole’s polarity Enhanced bioavailability via pyridine’s solubility and π-π stacking

Electronic and Physicochemical Properties

  • Oxadiazole vs.
  • Trifluoromethyl Group : Both compounds retain this group, which improves membrane permeability and resistance to oxidative metabolism.

Q & A

Q. How to design a stability-indicating HPLC method for detecting degradation products?

  • Methodological Answer : Use a C18 column with mobile phases of acetonitrile/0.1% formic acid. Stress testing (acid/base hydrolysis, oxidation) identifies degradation products. For example, trifluoromethyl hydrolysis may produce carboxylic acid derivatives, detectable at 254 nm ().
  • Key Citations :

Notes

  • Data Contradictions : Discrepancies in spectral data (e.g., vs. 17) may arise from solvent polarity or tautomerism in oxadiazole systems. Cross-validation with X-ray crystallography (if available) is advised.
  • Experimental Design : Advanced studies should integrate Design of Experiments (DoE) for multifactorial optimization ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.